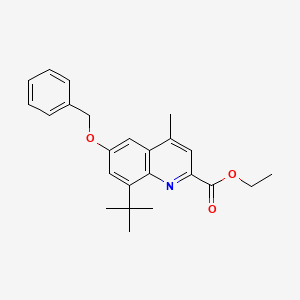

Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-methylquinoline-2-carboxylate

Description

Properties

Molecular Formula |

C24H27NO3 |

|---|---|

Molecular Weight |

377.5 g/mol |

IUPAC Name |

ethyl 8-tert-butyl-4-methyl-6-phenylmethoxyquinoline-2-carboxylate |

InChI |

InChI=1S/C24H27NO3/c1-6-27-23(26)21-12-16(2)19-13-18(28-15-17-10-8-7-9-11-17)14-20(22(19)25-21)24(3,4)5/h7-14H,6,15H2,1-5H3 |

InChI Key |

QMBGJJRIGKAIQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=C(C=C2C(C)(C)C)OCC3=CC=CC=C3)C(=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-methylquinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Introduction of Substituents: The tert-butyl and benzyloxy groups are introduced through Friedel-Crafts alkylation and etherification reactions, respectively.

Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups, making the process more sustainable and versatile .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-methylquinoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

Substitution: The ester group can undergo nucleophilic substitution to form amides or other esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like amines or alcohols in the presence of a base catalyst are employed.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Amides or other ester derivatives.

Scientific Research Applications

Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-methylquinoline-2-carboxylate is a quinoline derivative with potential applications in various scientific fields. Information regarding its specific applications is limited, but based on the properties and uses of similar compounds, some potential uses can be inferred.

Basic Information

this compound has the molecular formula and a molecular weight of 377.48 . It is also identified by the CAS number 1352342-94-9 . Synonyms for this compound include this compound and 2-Quinolinecarboxylic acid, 8-(1,1-dimethylethyl)-4-methyl-6-(phenylmethoxy)-, ethyl ester .

Potential Scientific Research Applications

While specific applications for this compound are not detailed in the provided search results, the following applications can be extrapolated from the uses of similar compounds:

- Synthesis of Complex Organic Molecules: Quinoline derivatives are often used as building blocks in the synthesis of more complex organic molecules.

- Drug Development: Quinoline derivatives have been investigated for their potential use in drug development due to their unique chemical structures.

- Materials Science : Quinoline derivatives are utilized in the development of new materials and catalysts.

Reactions

The search results mention reactions of a similar compound, Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-hydroxyquinoline-2-carboxylate, which can undergo oxidation, reduction, and substitution reactions.

- Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: The quinoline ring can be reduced to a tetrahydroquinoline using reducing agents like lithium aluminum hydride.

- Substitution: The benzyloxy group can be substituted with other nucleophiles under suitable conditions.

Mechanism of Action

The mechanism of action of Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-methylquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, while the ester and benzyloxy groups may enhance its binding affinity and specificity. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

- Benzyloxy Group (Position 6): The benzyloxy group is electron-donating due to the oxygen lone pairs, which can stabilize electrophilic aromatic substitution reactions. Similar benzyloxy-substituted pyridines, such as 3-(Benzyloxy)-2-bromo-6-iodopyridine , show reduced reactivity in nucleophilic substitutions due to steric hindrance.

tert-Butyl Group (Position 8):

The tert-butyl group is highly lipophilic and sterically demanding. In contrast, compounds like 6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoro-3-iodopyridine use tert-butyldimethylsilyl (TBS) groups for temporary protection of hydroxyls, highlighting the tert-butyl group’s role in stability.Ethyl Carboxylate (Position 2):

The ethyl ester at position 2 balances solubility and metabolic stability. Methyl or propyl esters in related compounds (e.g., ethyl picolinate derivatives) exhibit varying hydrolysis rates under physiological conditions, influencing bioavailability.

Steric and Solubility Comparisons

Key Observations:

- The target compound’s tert-butyl and benzyloxy groups contribute to a higher LogP (~4.2) compared to simpler pyridines (~2.8–3.1), suggesting greater membrane permeability but poorer aqueous solubility.

- Halogenated analogs (e.g., 3-iodo or 6-bromo derivatives) are more reactive in cross-coupling reactions, whereas the target compound’s ester group may favor metabolic stability.

Biological Activity

Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-methylquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article outlines its chemical properties, biological activities, and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : C24H27NO3

- Molecular Weight : 377.48 g/mol

- CAS Number : 1352342-94-9

Biological Activity Overview

The biological activity of this compound has been primarily investigated for its antimicrobial and anticancer properties. The following sections detail specific findings related to these activities.

Antimicrobial Activity

Recent studies have shown that quinoline derivatives, including this compound, exhibit notable antimicrobial properties.

- Mechanism of Action : The compound is believed to inhibit bacterial DNA topoisomerases, enzymes critical for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and growth.

- Efficacy Against Pathogens : In vitro assays have demonstrated that this compound displays significant inhibitory effects against various Gram-positive and Gram-negative bacteria. For instance, it has been reported to have minimum inhibitory concentration (MIC) values comparable to those of established antibiotics.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in cancer research.

- Cell Line Studies : Various studies have assessed the cytotoxic effects of this compound on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). Results indicate that the compound induces apoptosis in these cells through the activation of caspase pathways.

- IC50 Values : The half-maximal inhibitory concentration (IC50) values for these cancer cell lines are noteworthy:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

- Mechanism of Action : The anticancer activity is attributed to the compound's ability to interfere with cell cycle progression and induce oxidative stress within the cancer cells.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A recent publication highlighted the synthesis and characterization of this compound, followed by its evaluation against a panel of bacterial strains. The results confirmed its potential as a lead compound for developing new antibacterial agents .

- Cytotoxicity Assessment : Another study focused on evaluating the cytotoxic effects of this quinoline derivative on multiple cancer cell lines, revealing that it effectively reduces cell viability in a dose-dependent manner .

- Comparative Analysis with Other Compounds : Comparative studies with other quinoline derivatives indicated that this compound exhibited superior activity against certain bacterial strains and cancer cells, suggesting it may serve as a more effective therapeutic option .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.